molecular formula C19H16FN5O B2488336 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-34-4

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2488336
CAS No.: 367907-34-4
M. Wt: 349.369
InChI Key: LQHAFKRCYJWKJT-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and biological research. Its unique structure, which includes a triazole ring fused to a pyrimidine ring, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction conditions often include the use of formamide, formic acid, and triethyl orthoformate . The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Scientific Research Applications

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, notable for its fused triazole and pyrimidine ring structure. This compound has garnered attention due to its potential biological activities , particularly in the fields of antiviral and anticancer research.

Structural Characteristics

The structural formula of the compound can be summarized as follows:

  • Molecular Formula : C18_{18}H17_{17}F N6_{6}O
  • Key Functional Groups :
    • 4-Fluorophenyl group
    • N-phenyl group
    • Carboxamide functional group

These structural features contribute significantly to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the triazolo-pyrimidine class exhibit a variety of biological activities including:

  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication, particularly against influenza viruses. It does so by interfering with protein interactions essential for viral replication.
  • Anticancer Activity : Some derivatives of triazolo-pyrimidines have shown promise as anticancer agents by inhibiting cell proliferation in various cancer cell lines. The specific anticancer activity of this compound remains to be extensively studied but is a potential area for future research .

Synthesis and Mechanism

The synthesis of this compound typically involves multi-step processes. Notably, recent advancements in synthetic methodologies have introduced one-pot multicomponent reactions that enhance yield and regioselectivity while minimizing environmental impact .

Antiviral Activity

A study focused on the antiviral potential of triazolo-pyrimidines demonstrated that compounds similar to this compound effectively inhibited the PA-PB1 interaction critical for influenza virus replication. The IC50_{50} values indicated significant antiviral efficacy at non-toxic concentrations .

Anticancer Activity

In vitro studies evaluated various triazolo-pyrimidine derivatives against cancer cell lines such as MDA-MB-231 and MCF-7. Compounds with similar structural motifs exhibited IC50_{50} values ranging from 17.83 μM to 19.73 μM, showcasing their potential as effective anticancer agents compared to standard treatments like Cisplatin .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
This compound4-Fluorophenyl & N-phenyl groupsAntiviral potential
7-(3-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide3-Fluorophenyl groupSimilar antiviral activity
5-amino-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acidAmino group instead of phenylPotentially enhanced solubility

Properties

IUPAC Name

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-12-16(18(26)24-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHAFKRCYJWKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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